4,6-Dimethylpyrimidine-2-carbonitrile CAS number
4,6-Dimethylpyrimidine-2-carbonitrile CAS number
An In-Depth Technical Guide to 4,6-Dimethylpyrimidine-2-carbonitrile
Core Topic: 4,6-Dimethylpyrimidine-2-carbonitrile Chemical Abstracts Service (CAS) Number: 22126-16-5[1][2][3]
Abstract
This technical guide provides a comprehensive overview of 4,6-Dimethylpyrimidine-2-carbonitrile (CAS No. 22126-16-5), a pivotal heterocyclic building block in modern organic synthesis. As an advanced intermediate, its unique molecular architecture, featuring a dimethyl-substituted pyrimidine ring and a reactive nitrile group, offers extensive synthetic utility. This document, intended for researchers, chemists, and drug development professionals, will detail the compound's physicochemical properties, explore the strategic logic behind its synthesis, delineate its significant applications in medicinal chemistry and materials science, and provide essential safety and handling protocols. The guide emphasizes the causality behind its utility, grounding its role as a versatile scaffold in the development of novel bioactive molecules and functional materials.[3][4]
Core Compound Identification and Physicochemical Properties
4,6-Dimethylpyrimidine-2-carbonitrile, also known as 2-Cyano-4,6-dimethylpyrimidine, is a specialized heterocyclic compound valued for its role in constructing more complex molecular frameworks.[3][5] Its structure provides a stable aromatic core with multiple reactive sites, making it a preferred intermediate in multi-step synthetic processes.[4]
The compound's properties are summarized below, providing a foundational dataset for its use in experimental design.
| Property | Value | Source(s) |
| CAS Number | 22126-16-5 | [1][2][3] |
| Molecular Formula | C₇H₇N₃ | [1] |
| Molecular Weight | 133.15 g/mol | [1][2] |
| MDL Number | MFCD00184767 | [1][2] |
| Appearance | Solid (typically) | [5] |
| Purity | ≥95% - 98% | [1][2] |
| Storage | Room temperature, in a cool, dry, well-ventilated area | [2][5] |
Synthesis Strategy: A Logic-Driven Approach
The synthesis of substituted pyrimidines like 4,6-Dimethylpyrimidine-2-carbonitrile is a cornerstone of heterocyclic chemistry. While specific proprietary methods exist, the general and most adaptable strategies often involve multi-component reactions that build the heterocyclic ring from acyclic precursors. This approach is favored for its efficiency and ability to introduce diverse substitutions.
A prevalent strategy for analogous 2-amino-pyrimidine-5-carbonitriles is the Biginelli-inspired three-component reaction.[6] This methodology underscores the principle of convergent synthesis, where molecular complexity is rapidly built in a single step.
Conceptual Synthetic Workflow
The diagram below illustrates a generalized, logical workflow for assembling a substituted pyrimidine-carbonitrile core. This approach is highly valued because it allows for modularity; by changing the ketone, aldehyde, or guanidine-like precursors, a diverse library of derivatives can be generated from a common, reliable reaction pathway.
Caption: Conceptual workflow for pyrimidine-carbonitrile synthesis.
Experimental Protocol: General Considerations for Synthesis
While a specific protocol for 22126-16-5 is not publicly detailed, a representative procedure for a related multi-component synthesis is outlined below to provide practical insight.[6]
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Reaction Setup: To a suitable solvent (e.g., ethanol or isopropanol) in a round-bottom flask, add equimolar amounts of the ketone precursor, the aldehyde, and the guanidine-like component.
-
Catalysis: Introduce a catalytic amount of a base (e.g., potassium carbonate) or acid, depending on the specific precursors, to facilitate the condensation reactions.
-
Causality Note: The catalyst is crucial for activating the carbonyl and methylene groups, promoting the initial Knoevenagel or Michael-type additions that precede the final cyclization and dehydration steps.
-
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Trustworthiness Note: Continuous monitoring via TLC is a self-validating step, ensuring the reaction is driven to completion and preventing the formation of excessive byproducts from over-heating or extended reaction times.
-
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize. If no crystallization occurs, reduce the solvent volume under vacuum.
-
Purification: Collect the crude solid by filtration. Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to achieve high purity (e.g., >99%).[3][4]
Applications in Drug Discovery & Materials Science
The pyrimidine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[7][8] 4,6-Dimethylpyrimidine-2-carbonitrile serves as a critical starting material for compounds targeting a wide array of diseases. Its value lies in the pyrimidine ring acting as a bioisostere for phenyl groups, often improving metabolic stability and solubility, while the nitrile group provides a versatile handle for further chemical modification.[7]
Key Application Areas:
-
Oncology: The scaffold is integral to the design of kinase inhibitors and other anticancer agents that interfere with cell signaling pathways.[2] Pyrimidine-based drugs have shown efficacy against various breast cancer cell lines by targeting cyclin-dependent kinases (CDK4/6).[7]
-
Inflammatory Diseases: Pyrimidine-5-carbonitrile derivatives have been developed as potent and selective antagonists for chemokine receptors like CXCR2, which are implicated in inflammatory conditions such as COPD.[9] Others have been designed as selective COX-2 inhibitors.[10]
-
Neurological Disorders: The structural motif is found in antagonists for adenosine receptors (e.g., A₁AR), which are targets for treating neurological and cardiovascular conditions.[6]
-
Agrochemicals: Its inherent biological activity and stability make it a valuable core for designing novel pesticides and herbicides with enhanced binding affinity and efficacy.[2]
-
Materials Science: Beyond life sciences, this compound is a building block for organic semiconductors and luminescent materials, where the nitrogen-rich heterocyclic system contributes to desirable electronic properties.[2]
Caption: Application pathways originating from the core scaffold.
Safety, Handling, and Storage
Adherence to strict safety protocols is paramount when handling any chemical intermediate. While a specific, detailed Safety Data Sheet (SDS) for 4,6-Dimethylpyrimidine-2-carbonitrile is not fully available in the search results, data from closely related pyrimidine compounds provides authoritative guidance on best practices.[11][12]
Hazard Identification (Based on related compounds):
-
Skin Irritation: May cause skin irritation upon contact.[11][12]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled.[11]
-
Flammability: Related liquid pyrimidines are flammable; solid dusts may also pose a fire or explosion hazard under certain conditions.[11]
Recommended Handling & Storage Protocols:
| Protocol | Description | Rationale |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[11][12] | To prevent skin and eye contact, which are primary routes of exposure and irritation. |
| Ventilation | Handle only in a well-ventilated area, preferably within a chemical fume hood.[11][12] | To minimize inhalation of dust or vapors, preventing potential respiratory irritation. |
| Storage Conditions | Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated place.[5] | To prevent degradation from moisture and to maintain compound integrity. |
| Incompatibilities | Keep away from sources of heat, sparks, open flames, and strong oxidizing agents.[5][11] | To mitigate fire risk and prevent potentially hazardous chemical reactions. |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11][12] | To ensure environmental protection and regulatory compliance. |
Spectroscopic Characterization
Structural confirmation and purity assessment of 4,6-Dimethylpyrimidine-2-carbonitrile rely on standard analytical techniques. While the raw data is beyond the scope of this guide, researchers can find reference spectra in various databases. Available data for related compounds include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): Used to confirm the chemical structure, including the position of the methyl groups and the pyrimidine ring protons.[13][14][15]
-
Mass Spectrometry (MS): Confirms the molecular weight (133.15 g/mol ) and provides fragmentation patterns for structural elucidation.[14]
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups, notably the sharp, strong absorption band for the nitrile (-C≡N) group, typically found around 2220-2260 cm⁻¹.[14]
Conclusion
4,6-Dimethylpyrimidine-2-carbonitrile (CAS: 22126-16-5) is more than a mere chemical reagent; it is an enabling tool for innovation in science. Its classification as an advanced organic building block is justified by its sophisticated structure and versatile reactivity, which allow chemists to construct novel and complex molecules with high precision.[3] From developing next-generation kinase inhibitors and anti-inflammatory drugs to engineering new organic electronic materials, this compound provides a reliable and adaptable scaffold.[2][4] A thorough understanding of its properties, synthetic logic, and safe handling procedures, as detailed in this guide, is essential for leveraging its full potential in research and development.
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